Journal Name:Journal of Rare Earths
Journal ISSN:1002-0721
IF:4.632
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/707815/description
Year of Origin:1991
Publisher:Chinese Rare Earth Society
Number of Articles Per Year:187
Publishing Cycle:Bimonthly
OA or Not:Not
Comparison of physicochemical and functional characteristics of insoluble dietary fiber from okara by separate and co-fermentation with lactic acid bacteria and Kluyveromyces marxianus
Journal of Rare Earths ( IF 4.632 ) Pub Date: 2023-07-05 , DOI: 10.1111/ijfs.16561
Okara, a natural source of dietary fiber (DF), is recognized as an edible and safe material. In this study, lactic acid bacteria (LAB) and Kluyveromyces marxianus were used to ferment okara in separately or in combination, and the physicochemical and functional characteristics of obtained insoluble dietary fiber (IDF) excluded from okara were compared. The result showed that compared with non-fermented okara, the content of IDF from co-fermented okara by LAB and K. marxianus increased by 6.8%, while separate fermentations were 2.4% and 4.0%. Scanning electron microscopy result showed that the structure of co-fermented okara IDF was looser and porous with the edge disappeared compared to separate and non-fermented okara. All the fermentation treatment groups effectively reduced the particle size and affected the cellulose and hemicellulose functional groups of IDF. Furthermore, compared with non-fermented okara, processing performance, and the activities of hypoglycemic and hypolipidemic of IDF were greatly improved in fermented okara.
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Content of polyphenolic compounds, flavonoids, antioxidant activity and antibacterial activity of Jatropha dioica hydroalcoholic extracts against Streptococcus mutans
Journal of Rare Earths ( IF 4.632 ) Pub Date: 2023-06-15 , DOI: 10.1111/ijfs.16554
Streptococcus mutans has been associated with the development of dental caries. Semidesert bush Jatropha dioica Sessé, found in northern Mexico and widely used as traditional medicine, is known to inhibit pathogenic bacteria. The Folin–Ciocalteu method and free radical capture by DPPH technique were used to determine total polyphenols (TP) and antioxidant activity (AA) respectively. The toxicity and antimicrobial activity of the extract with the highest TP and AA were determined. The highest value of TP (46.06 mg GAE g−1) was determined in the dried root extract. A significant and positive correlation was observed between TP and AA. In the flavonoid quantification, the extract showed the highest value of 4.57 mg QE g−1. The hydroalcoholic extracts did not show toxicity. Hydroxycinnamic acid compounds and methoxyflavones and hydroxybenzoic acid were found in the extracts. These compounds are responsible for antibacterial activity. The minimum inhibitory concentration (MIC) against the Streptococcus mutans was found to be 3.75 mg mL−1.
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Effect of extrusion processing and simulated human digestion on the allergenicity of bambara groundnut protein
Journal of Rare Earths ( IF 4.632 ) Pub Date: 2023-06-22 , DOI: 10.1111/ijfs.16555
Extrusion has been reported as a method for reducing protein allergenicity. This study aimed to investigate the effect of extrusion on proteins contained in bambara groundnut flour on the allergenicity of the nut. Allergenicity could also be assessed after human digestion using simulated enzyme digestion. Bambara groundnut flour was extruded and followed by pepsin and pancreatin digestion. SDS-PAGE, immunoblotting and ELISA were performed to reveal the protein profiles before and after extrusion and to locate the proteins with their IgE binding properties. Two bands following SDS-PAGE at a similar range of molecular weight (11 and 13 kDa) were identified with the IgE binding in 4 of 10 human sera after the raw bambara groundnut flour was digested by the digestion enzymes. On the contrary, none of the protein bands was observed in its extruded flour, with or without simulated digestion treatment. ELISA analysis showed that the extrusion could decrease allergenicity by approximately 60%. After digestion, the allergenicity reduction of the extruded flour could reach 100%. Therefore, extrusion is a promising food processing method to reduce the allergenicity of bambara groundnut protein.
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Effect of lactic acid fermentation on the quality and phytochemical constituent in smoothies made from the leaves of different sweet potato (Ipomoea batatas L.) cultivars
Journal of Rare Earths ( IF 4.632 ) Pub Date: 2023-06-26 , DOI: 10.1111/ijfs.16576
This study investigated the effect of fermentation by Lactiplantibacillus plantarum 75 (L75) on the physicochemical properties, survival of L75, sensory, antioxidants and their activities in leaf smoothies of six sweet potato cultivars [Orange-fleshed (OFSP): ‘Bophelo’, and ‘Beauregard’; cream-fleshed (CFSP): ‘Blesbok’ and ‘Ndou’; and purple-fleshed (PFSP): ‘08.21p’ and ‘Purple-purple’]. Fermentation significantly affected the physiochemical properties. Fermentation for 24 h improved the carotenoid (TCC), ascorbic acid (AA) (6.8, 6.0 mg 100 g−1) and total phenolic (4435 mg 100 g−1) significantly in, ‘Bophelo’ smoothies. Whilst 48 h fermentation significantly increased the TCC, AA, organic acids, valine and alanine levels in ‘Blesbok’ smoothies'. Principal component analysis separated the unfermented ‘Bophelo’ and Purple-purple’ leaf smoothies from fermented leaf smoothies of OFSP, CSFP, and PFSP. DPPH scavenging activity and alpha-carotene were effective markers for separating fermented from unfermented leaf smoothies in the variable importance study. Survival of L75 was influenced by fermentation duration and cultivar type. Fermented and unfermented smoothies were equally acceptable.
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Effect of rice flour to corn grits ratio and rice bran oil addition on starch digestibility profiles and properties of extruded multigrain puffed snacks
Journal of Rare Earths ( IF 4.632 ) Pub Date: 2023-07-09 , DOI: 10.1111/ijfs.16598
Ingredients play an important role in multigrain puffed snack (PS) quality. Different rice flour (RF) to corn grits (CG) ratios with 3% and 5% rice bran oil (RBO) were assessed for starch digestibility, chemical, and physicochemical properties, and sensory acceptance of PS processed using a twin-screw extruder. Fat and fibre content significantly increased. PS added with 5% RBO was harder with higher bulk density than 3% RBO. As the CG level increased, the expansion ratio of PS decreased, impacting the physical and sensory properties. The extruded PS exhibited a V-type crystalline structure originating from the amylose-lipid complex formation. PS prepared from 50%–60% RF and 10%–20% CG with 5% RBO had the highest content of slow-digesting starch, resistant starch, antioxidant activity, and total phenolic compounds. The optimal rice flour to corn grits ratio with added RBO of multigrain PS showed potential as a functional snack.
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Development, characterization, and assessment of antioxidant pectin–sodium alginate based edible films incorporated with cassia essential oil
Journal of Rare Earths ( IF 4.632 ) Pub Date: 2023-06-27 , DOI: 10.1111/ijfs.16569
This research was conducted in order to develop a sustainable and eco-friendly pectin–sodium alginate-based packaging material using natural additives. Cassia essential oil (CEO) is a GRAS-approved natural preservative and flavouring agent used for a variety of food products. Recent reports revealed the growing interest in using oils in packaging material as natural additives. In the current study, CEO is loaded in pectin–sodium alginate-based composite films. The main component observed in CEO was cinnamaldehyde which was evaluated by employing gas chromatography–mass spectrometry (GCMS) analysis. Moreover, the incorporation of CEO improved the tensile strength (TS) and elongation at break (EAB) and increased the opacity of the films. However, a decrease in the moisture content, water solubility and water vapour permeability was observed with the incorporation of EO. Additionally, SEM analysis of the CEO-loaded films revealed an improvement in their morphology. The results of the DPPH and ABTS cation scavenging assays revealed a significant (P ≤ 0.05) increase in antioxidant activity with the incorporation of CEO. These findings indicate that cassia essential oil can be employed as a natural additive to develop edible active packaging material.
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Encapsulation, Characterization and Incorporation of Chebulagic acid from Beleric (Terminalia Bellirica) fruits in Orange Juice
Journal of Rare Earths ( IF 4.632 ) Pub Date: 2023-07-17 , DOI: 10.1111/ijfs.16604
Chebulagic acid (CA), found in beleric (Terminalia bellirica) fruit powder, has various biological activities. This study aims to encapsulate CA to overcome its solubility, astringency, and bitter taste issues and determine its properties. The encapsulated chebulagic acid (ECA) was incorporated into orange juice (OR), and a storage stability study at ambient temperature (25±2°C) and sensory analysis using a 9-point hedonic scale was conducted.
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Understanding starch digestibility of rice: A study in white rice
Journal of Rare Earths ( IF 4.632 ) Pub Date: 2023-07-10 , DOI: 10.1111/ijfs.16599
In vitro starch digestibility, chemical, pasting, and gelatinisation properties of 10 uncooked pigmented and non-pigmented Thai white rice were studied. Differing in amylose and starch contents, the samples were also significantly (p ≤ 0.05) different in pasting and gelatinisation properties, maximum digestible starch (40 – 53 g/100g dry starch), and rate of starch digestion (0.028 – 0.054 min-1). The starch digestograms were adequately described (r2 > 0.63; p ≤ 0.001) by objective logarithm of slope (Sopade Objective Procedure), modified first-order kinetic, and two-term exponential and non-exponential models to be all truly monophasic. The estimated glycaemic index (g/100g) ranged from 64 – 84, compared to 41 – 95 for their brown rice forms (Srikaeo et al. (2022). International Journal of Food Science and Technology, 57, 6699), highlighting how bran and hull components influenced starch digestion of polished and non-polished rice. This study is foundational to detailedly understand starch digestibility when the rice is further treated.
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W/O Pickering emulsion catalytic system stabilised by acetylated arachin/chitosan nanoparticles as an efficient platform for the preparation of diacylglycerol-rich soybean oil
Journal of Rare Earths ( IF 4.632 ) Pub Date: 2023-06-21 , DOI: 10.1111/ijfs.16566
Pickering emulsions stabilised by nanoparticles are recognised as enzyme carriers, enabling advanced catalysis efficiency. Herein, we immobilised lipase on acetylated arachin nanoparticles/chitosan composites (AAPs/CS) through cross linking with glutaraldehyde (GDA) resulting in the formation of AAPs/CS-Lipase to stabilise water in oil (W/O) Pickering emulsion catalytic systems (PEC). The specific activity of AAPs/CS-Lipase was increased to 160% compared with free lipase (1.48 ± 0.02 U mg−1). Increasing the mass of CS led to an increase in the droplet size of W/O PEC from 2.53 ± 0.82 μm to 7.94 ± 1.24 μm. AAPs/CS-Lipase decreased the interfacial tension and enhanced the interfacial viscosity of W/O PEC. The catalytic efficiency of W/O PEC is 2.75 times of biphasic catalytic system (BCS). The content of DAG exceeded 50% of the total oil. The specific activity of AAPs/CS-Lipase remained above 70% even after 10 cycles. W/O PEC provided an efficient catalytic platform to prepare DAG-rich soybean oil.
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Utilisation of aquatic fern (Azolla sp.) powder for supplementing semolina pasta: quality characteristics of produced pasta
Journal of Rare Earths ( IF 4.632 ) Pub Date: 2023-07-04 , DOI: 10.1111/ijfs.16582
Aquatic fern (Azolla sp.) powder was used as a non-conventional protein source to supplement semolina pasta. The pre-blanched and dried powder of Azolla was used to supplement the pasta at 0, 5, 10, 15 and 20 per 100 g−1 level followed by its quality evaluation. Increasing Azolla powder content in pasta, the minimum cooking time increased from 5.15 min to 6.00 min (P < 0.05). Similarly cooking loss increased from 3.69% to 5.34%, while swelling index showed a decreasing trend (P < 0.05). In vitro protein digestibility values of produced pasta ranged between 75.32 ± 0.95 and 82.85% ± 1.42%. Increasing Azolla powder content in pasta significantly increased its firmness from 2843.8 to 4197.5 g. Lightness (L*) as well as overall whiteness values were significantly reduced with increasing levels of Azolla powder in pasta (P < 0.05). Sensory acceptability was reduced with the increasing Azolla powder content, being highest for pasta supplemented with 5% and 10% Azolla powder.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学2区 CHEMISTRY, APPLIED 应用化学2区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
27.50 34 Science Citation Index Expanded Not
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original research papers, reviews, notes and letters